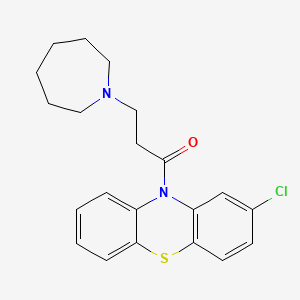![molecular formula C14H23N B13367362 1'-Methylspiro[adamantane-2,3'-pyrrolidine]](/img/structure/B13367362.png)
1'-Methylspiro[adamantane-2,3'-pyrrolidine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-Methylspiro[adamantane-2,3’-pyrrolidine] is a compound that features a unique spiro structure, combining the adamantane and pyrrolidine moieties. The adamantane structure is known for its rigidity and stability, while the pyrrolidine ring adds a degree of flexibility and reactivity. This combination makes 1’-Methylspiro[adamantane-2,3’-pyrrolidine] an interesting subject for various scientific studies and applications.
Méthodes De Préparation
The synthesis of 1’-Methylspiro[adamantane-2,3’-pyrrolidine] typically involves the reaction of adamantane derivatives with pyrrolidine under specific conditions. One common method includes the use of a halogenated adamantane derivative, which undergoes a nucleophilic substitution reaction with pyrrolidine. The reaction conditions often require a solvent such as dichloromethane and a base like potassium carbonate to facilitate the reaction .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods are designed to produce the compound in larger quantities while maintaining high purity and consistency.
Analyse Des Réactions Chimiques
1’-Methylspiro[adamantane-2,3’-pyrrolidine] can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed are often ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, especially when halogenated derivatives are used.
Applications De Recherche Scientifique
1’-Methylspiro[adamantane-2,3’-pyrrolidine] has found applications in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Mécanisme D'action
The mechanism by which 1’-Methylspiro[adamantane-2,3’-pyrrolidine] exerts its effects is often related to its interaction with specific molecular targets. For instance, in antiviral applications, it may inhibit viral replication by interfering with viral proteins or enzymes. The compound’s rigid structure allows it to fit into specific binding sites, blocking the activity of these targets .
Comparaison Avec Des Composés Similaires
1’-Methylspiro[adamantane-2,3’-pyrrolidine] can be compared with other adamantane derivatives, such as:
Amantadine: Known for its antiviral properties, particularly against influenza A.
Rimantadine: Similar to amantadine but with a different pharmacokinetic profile.
Memantine: Used in the treatment of Alzheimer’s disease due to its NMDA receptor antagonist activity.
These compounds share the adamantane core structure but differ in their additional functional groups and specific applications. 1’-Methylspiro[adamantane-2,3’-pyrrolidine] stands out due to its spiro configuration, which imparts unique chemical and biological properties.
Propriétés
Formule moléculaire |
C14H23N |
|---|---|
Poids moléculaire |
205.34 g/mol |
Nom IUPAC |
1'-methylspiro[adamantane-2,3'-pyrrolidine] |
InChI |
InChI=1S/C14H23N/c1-15-3-2-14(9-15)12-5-10-4-11(7-12)8-13(14)6-10/h10-13H,2-9H2,1H3 |
Clé InChI |
XUYCDONIELSCFK-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2(C1)C3CC4CC(C3)CC2C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5-dimethyl-N-[2-(4-morpholinyl)ethyl]-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B13367280.png)
![6-(3,4-Dimethylbenzyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367291.png)
![6-(2,4-Dimethoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367295.png)
![3-Oxo-2,3,4,5-tetrahydro-1H-imidazo[1,2-a]pyridin-4-ium chloride](/img/structure/B13367297.png)
![5,8-dichloro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide](/img/structure/B13367300.png)
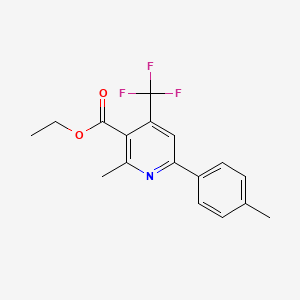
![Diethyl 3,4-dibromo-7,8-diazatricyclo[4.2.2.0~2,5~]dec-9-ene-7,8-dicarboxylate](/img/structure/B13367311.png)
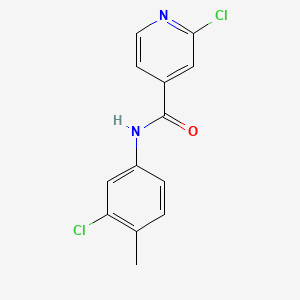
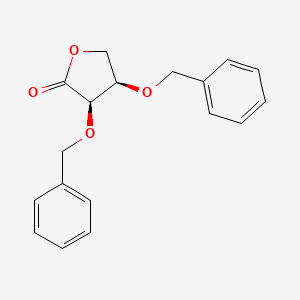
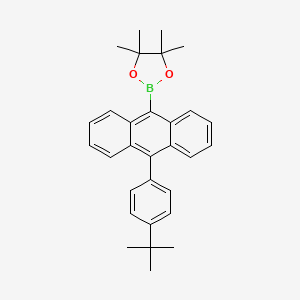
![[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetic acid](/img/structure/B13367335.png)
![3-Azaspiro[5.5]undecan-9-ol](/img/structure/B13367337.png)
![6-(3-Chlorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367344.png)
